
2,6-Diamino-5-iodopyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of diaminopyrimidine oxide derivatives involves the reaction of HNR1R2 with 2,6-diamino-4-chloropyrimidine N-oxide under optimal conditions . The intermediate 2,6-diamino-4-chloropyrimidine N-oxide is mainly synthesized by N-oxidation of 2,4-diamino-6-chloropyrimidine .
Molecular Structure Analysis
The molecular formula of DAIPO is C4H5IN4O . The InChI code is 1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) .
Physical And Chemical Properties Analysis
The physical and chemical properties of DAIPO include a molecular weight of 252.01, a predicted density of 2.92±0.1 g/cm3, and a predicted boiling point of 291.6±50.0 °C . The melting point is 233-236 °C .
Scientific Research Applications
Antimicrobial and Antifolate Activities
2,6-Diamino-5-iodopyrimidin-4-ol derivatives have been extensively studied for their potential in inhibiting dihydrofolate reductase (DHFR) from various pathogens, indicating their potential as antimicrobial agents. For instance, certain analogues of this compound demonstrated exceptional species selectivity against DHFR from Pneumocystis carinii and Mycobacterium avium, suggesting their potential in treating infections caused by these pathogens (Forsch, Queener, & Rosowsky, 2004).
Antiviral Activity
Some derivatives of 2,6-Diamino-5-iodopyrimidin-4-ol have shown significant antiviral activity. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives were found to inhibit retrovirus replication in cell culture, indicating their potential as antiretroviral agents (Hocková et al., 2003).
Synthesis and Optimization for Drug Development
The Suzuki coupling method has been used to synthesize derivatives of 2,6-Diamino-5-iodopyrimidin-4-ol, providing a pathway for developing new drugs, such as antimalarial medications (Richardson & Stevens, 2002). Additionally, the Sonogashira cross-coupling reaction has been employed for synthesizing various alkynylpyrimidine derivatives, which have demonstrated considerable cytostatic activity, indicating their potential in cancer treatment (Hocková, Holý, Masojídková, & Votruba, 2004).
DNA Damage and Repair Studies
2,6-Diamino-5-iodopyrimidin-4-ol derivatives have been used to study DNA damage and repair mechanisms. For example, formamidopyrimidines, which are major lesions in DNA, can be generated from such compounds. These studies provide insights into the biological significance of these lesions and their potential roles in disease processes (Jaruga, Kırkalı, & Dizdaroglu, 2008).
Chemical and Structural Analysis
The compound and its derivatives have been subject to extensive chemical and structural analysis, including studies involving single crystal X-ray diffraction and quantum chemical studies. These analyses provide a deeper understanding of the molecular structures and properties of these compounds, which is crucial for drug development and other applications (Ali et al., 2020).
properties
IUPAC Name |
2,4-diamino-5-iodo-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOKUXALNIDDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-5-iodopyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



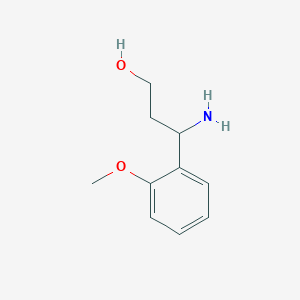

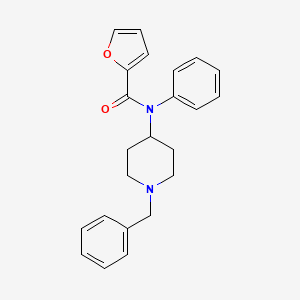
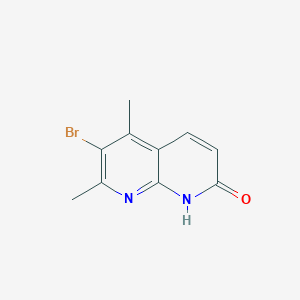
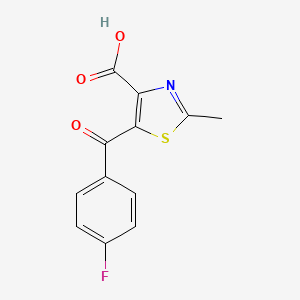
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)

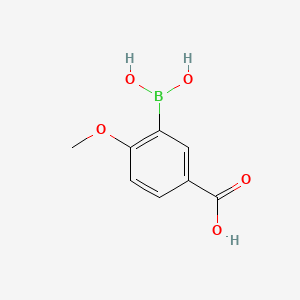

![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)
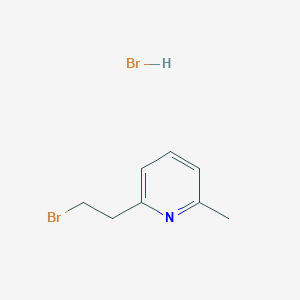
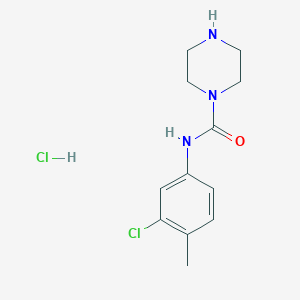
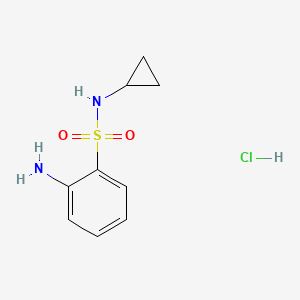
![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)